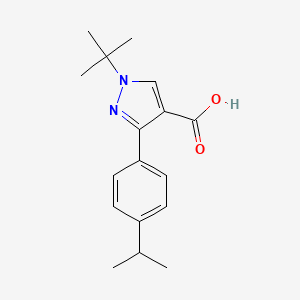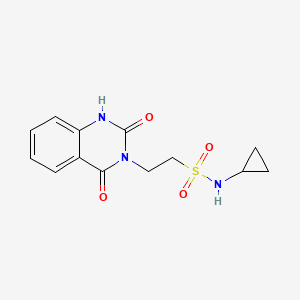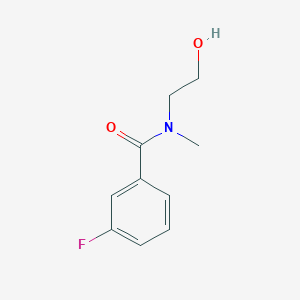![molecular formula C20H19ClN4O3 B7498763 3-Butyl-8-[5-(4-chlorophenyl)furan-2-yl]-7-methylpurine-2,6-dione](/img/structure/B7498763.png)
3-Butyl-8-[5-(4-chlorophenyl)furan-2-yl]-7-methylpurine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Butyl-8-[5-(4-chlorophenyl)furan-2-yl]-7-methylpurine-2,6-dione is a chemical compound that belongs to the class of xanthine derivatives. It is also known as BCFA, which is an abbreviation for its chemical name. This compound has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
The exact mechanism of action of BCFA is not fully understood. However, it is believed to exert its effects through multiple pathways. One of the proposed mechanisms is the inhibition of DNA synthesis by binding to DNA and interfering with the replication process. BCFA has also been shown to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anticancer effects.
Biochemical and Physiological Effects:
BCFA has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as xanthine oxidase and phosphodiesterase. BCFA has also been shown to increase the levels of cyclic AMP (cAMP) in cells, which may contribute to its anticancer effects.
実験室実験の利点と制限
One of the major advantages of BCFA is its selective binding to DNA, which makes it a useful tool for studying DNA damage and repair mechanisms. However, one of the limitations of BCFA is its low solubility in aqueous solutions, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on BCFA. One area of research is the development of more efficient synthesis methods to increase the yield of BCFA. Another area of research is the optimization of BCFA as a fluorescent probe for detecting DNA damage. Additionally, further studies are needed to fully understand the mechanism of action of BCFA and its potential as an anticancer drug.
合成法
The synthesis of BCFA is a complex process that involves multiple steps. The first step is the synthesis of 4-chlorophenylfuran-2-carboxylic acid, which is then converted into its corresponding acid chloride. The acid chloride is then reacted with 7-methylxanthine to produce the desired product, BCFA. The overall yield of this process is around 20-25%.
科学的研究の応用
BCFA has been extensively studied for its potential applications in various fields. One of the major areas of research is its use as a fluorescent probe for detecting DNA damage. BCFA has been shown to selectively bind to DNA and emit fluorescence upon binding, making it a useful tool for studying DNA damage and repair mechanisms.
Another area of research is its potential use as a therapeutic agent for cancer. BCFA has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further development as an anticancer drug.
特性
IUPAC Name |
3-butyl-8-[5-(4-chlorophenyl)furan-2-yl]-7-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN4O3/c1-3-4-11-25-18-16(19(26)23-20(25)27)24(2)17(22-18)15-10-9-14(28-15)12-5-7-13(21)8-6-12/h5-10H,3-4,11H2,1-2H3,(H,23,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQJROXVHESZCDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C(=O)NC1=O)N(C(=N2)C3=CC=C(O3)C4=CC=C(C=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,6-dimethyl-2-[(2-methylpiperidin-1-yl)methyl]-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7498684.png)

![2-[[4-(4-Fluorophenoxy)phenyl]methylamino]ethanol](/img/structure/B7498693.png)
![(2S)-4-methyl-2-[(6-oxo-1H-pyridazine-3-carbonyl)amino]pentanoic acid](/img/structure/B7498700.png)
![2-(3-methyl-2-oxobenzimidazol-1-yl)-N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]acetamide](/img/structure/B7498715.png)

![1-[4-(2-Hydroxy-2-methylpropyl)piperazin-1-yl]ethanone](/img/structure/B7498724.png)
![N-(2-fluorophenyl)-1-(2-methylpropyl)-2,4-dioxo-7-propan-2-ylpyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B7498729.png)
![Ethyl 1-[7-methyl-2-(morpholin-4-ylmethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl]piperidine-3-carboxylate](/img/structure/B7498740.png)

![N-[2-[[acetyl(methyl)amino]methyl]phenyl]-3-methyl-4-oxo-2-phenylchromene-8-carboxamide](/img/structure/B7498750.png)
![2-[[4-(2-Methoxyphenoxy)phenyl]methylamino]ethanol](/img/structure/B7498791.png)

![2-[(2-Chlorophenyl)methyl-cyclopentylamino]acetic acid](/img/structure/B7498801.png)